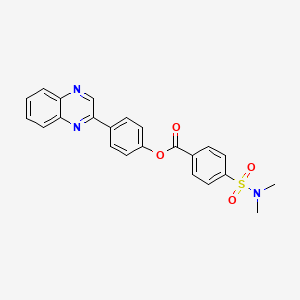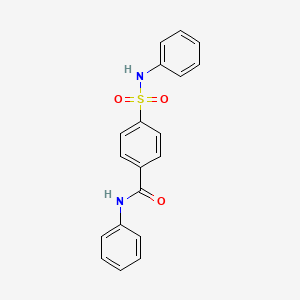
N-phenyl-4-(phenylsulfamoyl)benzamide
Overview
Description
N-phenyl-4-(phenylsulfamoyl)benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a phenyl group attached to the nitrogen atom and a phenylsulfamoyl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(phenylsulfamoyl)benzamide typically involves the reaction of 4-aminobenzamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(phenylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfide derivatives, and substituted benzamides .
Scientific Research Applications
N-phenyl-4-(phenylsulfamoyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of cytosolic phospholipase A2α, which plays a role in inflammatory diseases.
Cancer Research: This compound has shown promise as a microtubule-targeting agent in drug-resistant cancer cells, displaying inhibitory activity against histone deacetylases.
Biochemical Studies: It is used in studies related to enzyme inhibition and the modulation of biochemical pathways.
Mechanism of Action
The mechanism of action of N-phenyl-4-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits cytosolic phospholipase A2α by binding to its active site, thereby preventing the release of arachidonic acid and subsequent production of inflammatory mediators.
Microtubule Targeting: In cancer cells, it interferes with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Histone Deacetylase Inhibition: It inhibits histone deacetylases, which play a role in gene expression and cancer progression.
Comparison with Similar Compounds
N-phenyl-4-(phenylsulfamoyl)benzamide can be compared with other similar compounds:
N-phenyl-4-sulfamoylbenzoic acid: This compound also inhibits cytosolic phospholipase A2α but has different structural features and potency.
N-benzimidazol-2yl benzamide: This compound acts as an allosteric activator of human glucokinase and has applications in diabetes treatment.
N-phenyl-4-(2-phenylsulfonamido)benzamide: This compound is similar in structure but has different biological activities, including microtubule targeting and histone deacetylase inhibition.
This compound stands out due to its dual inhibitory activity against cytosolic phospholipase A2α and histone deacetylases, making it a unique candidate for therapeutic applications .
Properties
IUPAC Name |
N-phenyl-4-(phenylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-19(20-16-7-3-1-4-8-16)15-11-13-18(14-12-15)25(23,24)21-17-9-5-2-6-10-17/h1-14,21H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOSOSLDIOQPPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


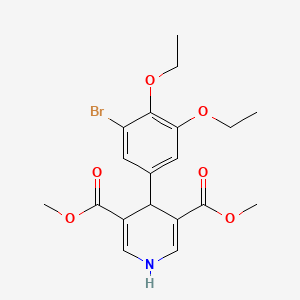
![methyl 3-{[4-(2-furoylamino)benzoyl]amino}-2-methylbenzoate](/img/structure/B3504994.png)
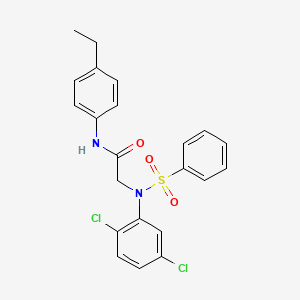
![4-[(4-Nitrophenyl)sulfanyl]benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate](/img/structure/B3505007.png)
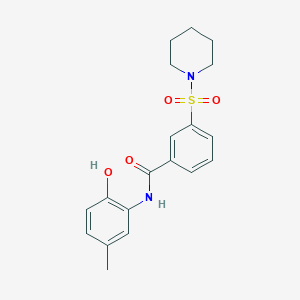
![4-{[bis(2-hydroxyethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3505017.png)
![N-(3-methoxyphenyl)-2-{4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B3505028.png)
![2-methoxy-4-[({4-[(4-nitrophenyl)thio]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B3505034.png)
![4-Chlorophenyl 4-({[2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]oxy}methyl)benzoate](/img/structure/B3505036.png)
![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3505043.png)
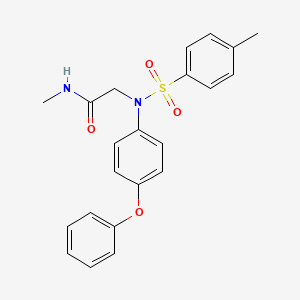
![3-{[(2,4-dimethoxyphenyl)amino]carbonyl}-5-{[(2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3505049.png)
![3-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B3505051.png)
